4-Amino-5-Bromo-1-(2-Deoxy-2-Fluoro-beta-D-Arabinofuranosyl)-2(1H)-Pyrimidinone
CAS No.:
Cat. No.: VC16229075
Molecular Formula: C9H11BrFN3O4
Molecular Weight: 324.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrFN3O4 |
|---|---|
| Molecular Weight | 324.10 g/mol |
| IUPAC Name | 4-amino-5-bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H11BrFN3O4/c10-3-1-14(9(17)13-7(3)12)8-5(11)6(16)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17) |
| Standard InChI Key | DPTQLSGNVUCAMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)Br |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a pyrimidinone base linked to a modified β-D-arabinofuranosyl sugar. The pyrimidine ring is substituted at position 4 with an amino group () and at position 5 with a bromine atom () . The sugar moiety is fluorinated at the 2'-position () and lacks a hydroxyl group at the 2'-carbon, forming a 2'-deoxy-2'-fluoro configuration . This structural arrangement is critical for its resistance to enzymatic degradation and its ability to mimic natural nucleosides.
The stereochemistry of the sugar moiety follows the β-D configuration, ensuring proper alignment with biological targets. The bromine atom’s large atomic radius facilitates hydrophobic interactions with viral polymerases, while the fluorine atom enhances electronegativity, stabilizing the sugar-phosphate backbone .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 324.10 g/mol | |
| Boiling Point | 500.1 °C (predicted) | |
| Density | 1.82 g/cm³ | |
| pKa | 12.84 (predicted) | |
| Solubility | Moderate in polar solvents |
The high boiling point and density reflect strong intermolecular forces due to bromine’s polarizability . The compound’s solubility in polar solvents like dimethyl sulfoxide (DMSO) facilitates its use in experimental settings.
Synthesis and Structural Modification
Synthetic Pathways
Synthesis involves a multi-step process:
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Bromination of Pyrimidine: The pyrimidine ring undergoes electrophilic bromination at position 5 using bromosuccinimide (NBS) under acidic conditions.
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Sugar Modification: The arabinofuranosyl sugar is fluorinated at the 2'-position via nucleophilic substitution with a fluorinating agent such as (diethylaminosulfur trifluoride) .
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Glycosidic Bond Formation: The brominated pyrimidine is coupled to the fluorinated sugar using Vorbrüggen glycosylation, which employs trimethylsilyl triflate as a catalyst .
Critical challenges include maintaining stereochemical purity during glycosylation and preventing side reactions at the bromine site.
Structural Analogues
Modifications to the base or sugar alter biological activity:
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5-Iodo Derivatives: Replacement of bromine with iodine (e.g., Fialuridine) enhances antiviral potency but increases toxicity .
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5-Methyl Substitutions: Adding a methyl group at position 5 (e.g., L-FMAC) improves anticancer activity but reduces viral polymerase affinity .
Mechanism of Action
Antiviral Activity
The compound acts as a chain terminator during viral nucleic acid synthesis. Its triphosphate form competes with natural nucleosides for incorporation into viral RNA or DNA . For example:
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HIV Reverse Transcriptase Inhibition: The bromine atom sterically hinders polymerase progression, while the 2'-fluoro group prevents proofreading.
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Hepatitis B Virus (HBV): Incorporation into HBV DNA disrupts covalently closed circular DNA (cccDNA) formation, a critical step in viral replication.
Anticancer Effects
In cancer cells, the compound induces apoptosis through two pathways:
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DNA Damage: Misincorporation into DNA triggers double-strand breaks and activates p53-dependent repair mechanisms.
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Thymidylate Synthase Inhibition: By mimicking deoxyuridine monophosphate (dUMP), it blocks thymidine synthesis, starving rapidly dividing cells of nucleotides .
Preclinical Research Findings
In Vitro Antiviral Studies
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HIV-1: EC = 0.45 μM in peripheral blood mononuclear cells (PBMCs).
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HBV: Reduced cccDNA levels by 78% in HepG2.2.15 cells at 1 μM.
Anticancer Activity
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Breast Cancer (MCF-7): IC = 2.3 μM via caspase-3 activation.
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Leukemia (K562): Induced G1/S cell cycle arrest at 5 μM.
Pharmacokinetics and Toxicity
Toxicity Profile
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Mitochondrial Toxicity: High doses (≥10 μM) inhibit DNA polymerase γ, causing lactic acidosis in hepatocytes.
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Hemotoxicity: At 50 μM, it reduces human erythrocyte viability by 34%.
Future Directions
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